molecular formula C11H17ClN4O4 B8051056 Razoxane hydrochloride CAS No. 1383294-26-5

Razoxane hydrochloride

Cat. No.: B8051056
CAS No.: 1383294-26-5
M. Wt: 304.73 g/mol
InChI Key: BIFMNMPSIYHKDN-UHFFFAOYSA-N
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Description

Razoxane hydrochloride, also known as (±)-1,2-bis(3,5-dioxopiperazin-1-yl)propane hydrochloride, is a synthetic compound belonging to the family of bis-dioxopiperazines. It was developed in the 1960s as a derivative of the chelating agent ethylenediaminetetraacetic acid (EDTA). This compound exhibits antineoplastic, antiangiogenic, and antimetastatic activities, making it a valuable agent in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of razoxane hydrochloride involves the reaction of ethylenediaminetetraacetic acid with phosgene to form the intermediate bis(chloroformate) ester. This intermediate is then reacted with piperazine to yield the bis-dioxopiperazine structure. The final product is obtained by hydrochloride salt formation .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Razoxane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Razoxane hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

This compound stands out due to its unique combination of antineoplastic, antiangiogenic, and antimetastatic activities, making it a valuable agent in cancer therapy and scientific research.

Properties

IUPAC Name

4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFMNMPSIYHKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383294-26-5
Record name Razoxane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383294265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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